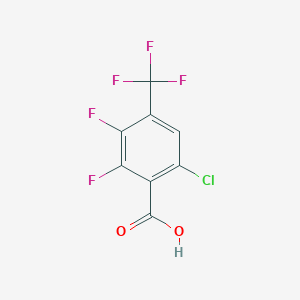
3-(Bis(2-chloroethyl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bis(2-chloroethyl)amino)benzonitrile is a chemical compound with the molecular formula C11H12Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group and two 2-chloroethyl groups attached to an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)benzonitrile typically involves the reaction of benzonitrile with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The compound is then purified using techniques like distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bis(2-chloroethyl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide and ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, nitriles, and substituted benzonitriles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Bis(2-chloroethyl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Bis(2-chloroethyl)amino)benzonitrile involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to changes in cellular functions. The pathways involved in its action include the inhibition of specific enzymes and the disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bis(2-chloroethyl)amino)benzamide
- 3-(Bis(2-chloroethyl)amino)benzoic acid
- 3-(Bis(2-chloroethyl)amino)benzaldehyde
Uniqueness
3-(Bis(2-chloroethyl)amino)benzonitrile is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its chloroethyl groups make it particularly reactive in substitution reactions, and its benzonitrile group provides stability and specificity in its interactions.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
24813-12-5 |
|---|---|
Molekularformel |
C11H12Cl2N2 |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]benzonitrile |
InChI |
InChI=1S/C11H12Cl2N2/c12-4-6-15(7-5-13)11-3-1-2-10(8-11)9-14/h1-3,8H,4-7H2 |
InChI-Schlüssel |
BJHSIFWFTJDBDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)




![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
